molecular formula C11H9N5O B1384417 1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1087784-31-3

1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1384417
M. Wt: 227.22 g/mol
InChI Key: STJKZRWNDZEFGO-UHFFFAOYSA-N
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Description

The compound “1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities12. However, specific information about this exact compound is not readily available in the literature.



Synthesis Analysis

Pyrazolo[3,4-d]pyrimidines can be synthesized through various methods. One common approach involves [3+3], [4+2], or [5+1] cyclization processes or domino reactions3. However, the specific synthesis process for “1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines involves a pyrazole ring fused with a pyrimidine ring1. However, the specific molecular structure of "1-(2-aminophenyl)-1H


Scientific Research Applications

  • Synthesis Methods and Derivatives :

    • Miyashita et al. (1990) discussed a facile preparation method for pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives, which are essential for further chemical investigations (Miyashita et al., 1990).
    • Heravi et al. (2007) developed a catalytic method for synthesizing derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, highlighting the utility of heteropolyacids as catalysts (Heravi et al., 2007).
  • Biological Activities and Applications :

    • Harden et al. (1991) explored pyrazolo[3,4-d]pyrimidines as analogues of purines with potential A1 adenosine receptor affinity, suggesting their relevance in pharmacological research (Harden et al., 1991).
    • Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, expanding the chemical diversity and potential applications of these compounds (Rahmouni et al., 2014).
  • Agricultural Applications :

    • Wang et al. (2004) reported the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with potential fungicidal activities, demonstrating the compound's utility in agriculture (Wang et al., 2004).
    • Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal activity, indicating the compound's relevance in crop protection (Luo et al., 2017).
  • Pharmaceutical Research :

    • El-Tombary (2013) conducted studies on the anti-inflammatory activities of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, suggesting potential therapeutic applications (El-Tombary, 2013).
    • Rahmouni et al. (2014) evaluated the cytotoxic effects of novel pyrazolo[3,4-d]pyrimidinone derivatives, highlighting their potential as anticancer agents (Rahmouni et al., 2014).
  • Antimicrobial Potential :

    • Sureja et al. (2016) synthesized novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their antimicrobial activity, presenting a potential avenue for developing new antimicrobial agents (Sureja et al., 2016).

properties

IUPAC Name

1-(2-aminophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,12H2,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJKZRWNDZEFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

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